molecular formula C5H4BF2NO2 B1302938 2,6-Difluoropyridine-3-boronic acid CAS No. 136466-94-9

2,6-Difluoropyridine-3-boronic acid

Cat. No. B1302938
M. Wt: 158.9 g/mol
InChI Key: LCCZTROJRJFXNV-UHFFFAOYSA-N
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Description

Boronic acids are a class of compounds widely recognized for their versatility in organic synthesis and materials science. They serve as crucial intermediates in the construction of complex molecular architectures, including macrocycles, cages, dendritic structures, rotaxanes, and polymers . Specifically, pyridine-based boronic acids, such as 2,6-Difluoropyridine-3-boronic acid, are of significant interest due to their potential applications in various chemical reactions and as building blocks for molecular nanostructures.

Synthesis Analysis

The synthesis of pyridine boronic acid derivatives, including those with fluorine substituents, can be achieved through several methods. One approach involves the use of halogenated pyridines as starting materials, which react with organolithium reagents to introduce the boronic acid functionality . Another innovative method reported for the synthesis of pyridine-based heteroaromatic boronic acid derivatives employs an alkyne diboration followed by a 6π-electrocyclization strategy, providing a range of functionalized heterocycles from readily available starting materials .

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by the presence of a trivalent boron atom connected to an organic moiety and two hydroxyl groups. The boron atom can form reversible covalent bonds with various nucleophiles, which is a key feature that enables the formation of complex structures. In the case of 2,6-Difluoropyridine-3-boronic acid, the fluorine atoms are likely to influence the electronic properties of the molecule, affecting its reactivity and the stability of the boronate complexes formed during reactions.

Chemical Reactions Analysis

Boronic acids, including fluorinated derivatives, are known to participate in a variety of chemical reactions. They are particularly useful in Suzuki-Miyaura cross-coupling reactions, which are employed to form carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates . Additionally, boronic acids can catalyze dehydrative condensation reactions between carboxylic acids and amines, as demonstrated by the use of 2,4-bis(trifluoromethyl)phenylboronic acid in the synthesis of α-dipeptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. Fluorinated boronic acids, such as 2,6-Difluoropyridine-3-boronic acid, typically exhibit increased stability and enhanced electrophilicity due to the electron-withdrawing effect of the fluorine atoms. This can lead to higher reactivity in coupling reactions and greater resistance to protodeboronation. The solubility, melting point, and other physical properties are also affected by the presence of fluorine and the specific structure of the boronic acid .

Scientific Research Applications

Borylation Chemistry

2,6-Difluoropyridine-3-boronic acid plays a significant role in borylation chemistry, an area of boron chemistry that has seen substantial advances in recent years. These advances include the use of boronic acids in a variety of reactions like hydrogenation and hydrosilylation. The development of novel borane and borocation reagents has expanded the scope and applications of these reactions (Lawson & Melen, 2017).

Fluorescent Chemosensors

Boronic acids, including 2,6-Difluoropyridine-3-boronic acid, are integral in the development of fluorescent chemosensors for detecting biologically active substances, which is crucial for disease prevention, diagnosis, and treatment. These chemosensors use the interaction of boronic acid with diols to probe various substances, including carbohydrates and bioactive substances (Huang et al., 2012).

Catalysis

In the field of organic and organometallic chemistry, boronic acids are employed as catalysts or stoichiometric reagents in reactions such as hydrometallation, alkylations, and aldol-type reactions. Their unique properties enable the stabilization of less favored tautomeric forms and the induction of unusual reactions (Erker, 2005).

Organic Synthesis

2,6-Difluoropyridine-3-boronic acid is used in organic synthesis processes like the aza-Michael addition, which is crucial for creating densely functionalized cyclohexanes. Its application in such reactions demonstrates its versatility and importance in synthetic organic chemistry (Hashimoto et al., 2015).

Protective Groups for Diols

This compound is utilized as a protective agent for diols, enabling the formation of water- and air-stable cyclic boronic esters. These esters are resilient to various organic transformations and can be deprotected under mild conditions, highlighting their utility in complex organic syntheses (Shimada et al., 2018).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Oral .

properties

IUPAC Name

(2,6-difluoropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCZTROJRJFXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376387
Record name 2,6-Difluoropyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoropyridine-3-boronic acid

CAS RN

136466-94-9
Record name 2,6-Difluoropyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-3-pyridineboronic Acid (contains varying amounts of Anhydride)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

0.6 m of n-butyllithium are added to 0.6 m of diisopropylamine in 600 ml of THF at -10°. Then the mixture is cooled to -60° to -70° and 0.6 m of 2,6-difluoropyridine are added. The mixture is stirred for further 15 minutes and 0.6 m of trimethylborate is added at -60°. The mixture is allowed to warm to -30° and is hydrolyzed by addition of 170 ml of HCl (25%) and 100 ml of H2O. Ether is added and after customary work-up 2,6-difluoropyridine-3-boronic acid is obtained.
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Synthesis routes and methods II

Procedure details

0,6 M of n-butyllithium are added at -10° to 0,6 M of diisopropylamin in 600 ml THF. The mixture is cooled to -70°, 0,6 M of 2,6-difluoropyridin are added and after stirring for 15 minutes 0,6 M of trimethylborate are added at the same temperature. The mixture is allowed to warm up to -30°. Then the borate ester is hydrolysed with dilute HCl, the product extracted with ether, washed, dried and the solvent removed. Thus, 2,6-difluoro-pyridine-3-boronic acid is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
J Lee, H Park, KM Park, J Kim, JY Lee, Y Kang - Dyes and Pigments, 2015 - Elsevier
Four blue phosphorescent complexes with the general formula (4-R-dfpypy) 2 Ir(LˆX), where 4-R-dfpypy = 4-alkyl-2ʹ,6ʹ-difluoro-2,3ʹ-bipyridine and LˆX = picolinate or …
KM Park, K Yang, SH Moon, Y Kang - Acta Crystallographica Section …, 2020 - scripts.iucr.org
The title compounds, C21H13F2N3O (1) and C23H19N3O3 (2), have been synthesized by typical cross-coupling reactions. Both compounds have been characterized by single-crystal …
Number of citations: 2 scripts.iucr.org
KS Bejoymohandas, A Kumar, S Varughese… - Journal of Materials …, 2015 - pubs.rsc.org
Herein, we have synthesized a series of 2′,6′-difluoro-2,3′-bipyridine cyclometalating ligands by substituting electron-withdrawing (–CHO, –CF3, and –CN) and electron-donating (–…
Number of citations: 44 0-pubs-rsc-org.brum.beds.ac.uk
C Lee, R Zaen, KM Park, KH Lee, JY Lee… - Organometallics, 2018 - ACS Publications
Blue phosphorescent Pt(II) complexes with 2,3′-bipyridine-based tetradentate C^N chelating ligands have been designed and synthesized. To investigate the effect of the substitution …
Number of citations: 45 0-pubs-acs-org.brum.beds.ac.uk
KS Bejoymohandas, A Kumar, S Varughese… - researchgate.net
Cyclometalated iridium (III) complexes are frequently considered as the most promising family of triplet emitters due to their potential applications in phosphorescent organic light …
Number of citations: 0 www.researchgate.net
J Kang, SC Kim, JY Lee, Y Kang - Dyes and Pigments, 2022 - Elsevier
Blue phosphorescent Pt(II) complexes comprising two C^N chelates, namely, 2,3′-bipyridine that are connected by a rigid linker, were designed and synthesized. In order to examine …
XL Zhang, SJ Liu, LY Guo, CJ Wang, Y Tong, BX Mi… - RSC Advances, 2016 - pubs.rsc.org
In this paper, by introducing the strong electron-withdrawing moiety of difluoropyridinyl to the C^NN type main-ligand, and combining a trifluoromethylated-triazole (fptz) or a picolinate (…
Number of citations: 0 0-pubs-rsc-org.brum.beds.ac.uk
NA Tamayo, MH Norman, MD Bartberger… - Journal of medicinal …, 2015 - ACS Publications
The glucokinase–glucokinase regulatory protein (GK-GKRP) complex plays an important role in controlling glucose homeostasis in the liver. We have recently disclosed a series of …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
B Narupai - 2018 - search.proquest.com
The development of polymer synthesis is of great significance towards the preparation of functional materials. Polymers have been used in surface modifications ranging from antifouling…
TT Nguyen - 2018 - search.proquest.com
PRACTICAL AND STEREOSELECTIVE SYNTHESIS OF ALKENES THROUGH CATALYTIC CROSS-METATHESIS Page 1 PRACTICAL AND STEREOSELECTIVE SYNTHESIS OF …

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